Acide (6,7-diméthoxy-1,2,3,4-tétrahydroisoquinolin-1-yl)acétique

Vue d'ensemble

Description

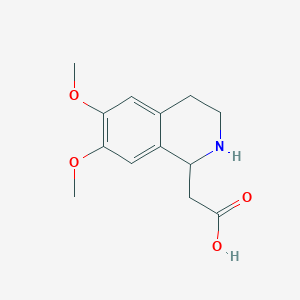

(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'isoquinoléines et de quinolizidines complexes

Ce composé sert de matière première pour la synthèse d'isoquinoléines et de quinolizidines plus complexes, qui sont importantes en chimie médicinale pour leurs propriétés thérapeutiques potentielles .

Inhibiteurs de la transcriptase inverse du VIH-1

Des chercheurs ont conçu et synthétisé de nouveaux dérivés de ce composé pour inhiber la transcriptase inverse du VIH-1, une enzyme clé dans la réplication du VIH .

Synthèse de composés antibactériens

Un nouveau composé synthétisé à partir de cette substance chimique a montré des propriétés antibactériennes contre des souches bactériennes pathogènes, ce qui indique son potentiel dans le développement de nouveaux agents antibactériens .

Synthèse énantiosélective

Le composé a été utilisé dans des procédés de synthèse énantiosélective pour produire des molécules chirales, qui sont cruciales pour créer des médicaments ayant des activités spécifiques souhaitées .

Traitement cardiaque

Des dérivés de ce composé ont été développés comme traitements de l'angine de poitrine stable et de la fibrillation auriculaire en inhibant le canal de courant "drôle" If dans les cellules cardiaques .

Activité Biologique

(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19NO5

- CAS Number : 303094-23-7

- Molecular Weight : 253.30 g/mol

Pharmacological Effects

- Neuroprotective Properties : Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects. In particular, (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

- Antidepressant Activity : Studies have suggested that compounds in this class may possess antidepressant-like effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various in vitro models. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways .

- Cardiovascular Benefits : Some studies have indicated that tetrahydroisoquinoline derivatives can influence cardiovascular health by modulating heart rate and vascular resistance, potentially making them candidates for treating conditions like hypertension .

The biological activity of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is thought to be mediated through several mechanisms:

- Receptor Modulation : The compound may act on various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, it protects cells from oxidative damage.

- Gene Expression Regulation : It may modulate the expression of genes involved in inflammation and apoptosis.

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to induced oxidative stress, treatment with (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid resulted in significant preservation of dopaminergic neurons compared to untreated controls. Behavioral assessments indicated improved motor function post-treatment .

Case Study 2: Antidepressant-Like Effects

A randomized controlled trial investigated the antidepressant effects of this compound in a rodent model. Results showed that administration led to a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test .

Data Summary Table

Propriétés

IUPAC Name |

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-11-5-8-3-4-14-10(7-13(15)16)9(8)6-12(11)18-2/h5-6,10,14H,3-4,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXHGUMUCVTSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369359 | |

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68345-67-5 | |

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.